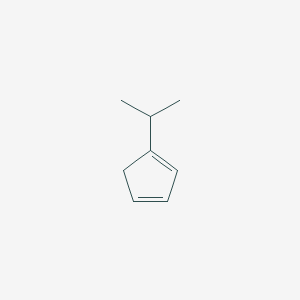

1,3-Cyclopentadiene, 1-(1-methylethyl)

Description

Significance of Cyclopentadiene (B3395910) Frameworks in Contemporary Chemical Synthesis

The cyclopentadiene (C₅H₆) framework is a cornerstone of modern chemical synthesis and organometallic chemistry. researchgate.net As a cyclic diene, it is notably reactive in Diels-Alder reactions, a characteristic that makes it a valuable component in the synthesis of complex cyclic structures. wikipedia.orgresearchgate.net The high reactivity stems from the minimal distortion required for the diene to achieve the necessary transition state geometry. wikipedia.org Beyond its utility in cycloaddition reactions, cyclopentadiene serves as the primary precursor to the cyclopentadienyl (B1206354) anion (Cp⁻), one of the most significant ligands in the history of organometallic chemistry. wikipedia.orgmdpi.com The discovery of ferrocene, a sandwich compound featuring two cyclopentadienyl anions bound to an iron center, marked a pivotal moment and spurred extensive development in the field. uni-saarland.deacs.org The Cp ligand is prized for its ability to stabilize a wide range of metals in various oxidation states and for often acting as an inert "spectator" ligand that allows for chemical transformations at the metal center. libretexts.org

Overview of Substituted Cyclopentadienes as Versatile Synthons and Ligands

Substituting the hydrogen atoms on the cyclopentadiene ring with various functional groups dramatically expands its utility. researchgate.net These substituents can be used to fine-tune the steric and electronic properties of the cyclopentadienyl ligand, which in turn influences the structure, stability, and reactivity of the resulting metal complexes. researchgate.netnih.gov For example, introducing electron-donating alkyl groups, like the methyl groups in the well-known pentamethylcyclopentadienyl (Cp*) ligand, increases the electron density on the metal center, enhancing its basicity and altering its redox properties compared to the unsubstituted Cp ligand. nih.gov

These functionalized derivatives are not only crucial as ligands but also serve as versatile synthons, or building blocks, in organic synthesis. researchgate.net The ability to introduce a wide array of substituents—including alkyl, aryl, and silyl (B83357) groups—allows for the construction of complex molecular architectures and specialized catalysts. uni-saarland.deacs.orgresearchgate.net The steric demand of bulky substituents is often exploited to create a protective pocket around a metal center, enabling the isolation of otherwise unstable species or directing the stereoselectivity of catalytic reactions. uni-saarland.deresearchgate.net

Table 1: General Effects of Substituents on Cyclopentadienyl (Cp) Ligands

| Substituent Type | General Electronic Effect | General Steric Effect | Example Ligand |

|---|---|---|---|

| Alkyl (e.g., Methyl, Isopropyl) | Electron-donating | Increases steric bulk | Pentamethylcyclopentadienyl (Cp*), Monoisopropylcyclopentadienyl (CpiPr) nih.gov |

| Aryl (e.g., Phenyl) | Can be electron-withdrawing or -donating depending on its own substitution | Adds significant steric bulk | Pentaphenylcyclopentadienyl researchgate.net |

Specific Research Focus on 1,3-Cyclopentadiene, 1-(1-methylethyl) in Modern Organic and Organometallic Chemistry

Within the diverse family of substituted cyclopentadienes, 1,3-Cyclopentadiene, 1-(1-methylethyl), commonly known as 1-isopropylcyclopentadiene, has emerged as a ligand of significant interest. Its isopropyl group provides a unique balance of moderate steric bulk and electron-donating character, which has proven beneficial in catalysis. nih.gov

The synthesis of 1-isopropylcyclopentadiene can be achieved through several methods, often involving the alkylation of a cyclopentadienyl anion precursor. One common approach involves reacting cyclopentadiene with a base like potassium hydroxide (B78521) to form potassium cyclopentadienide (B1229720), which is then treated with an isopropylating agent such as 2-bromopropane. google.com The reaction conditions can be optimized to favor the formation of the desired 1-substituted isomer over other potential isomers. google.com

Table 2: Physicochemical Properties of 1,3-Cyclopentadiene, 1-(1-methylethyl)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ nih.gov |

| Molecular Weight | 108.18 g/mol nih.gov |

| IUPAC Name | 1-propan-2-ylcyclopenta-1,3-diene nih.gov |

| CAS Number | 35071-66-0 lookchem.com |

| Boiling Point | 131.6°C at 760 mmHg lookchem.com |

| Density | 0.862 g/cm³ lookchem.com |

| Refractive Index | 1.487 lookchem.com |

The primary research application of 1-isopropylcyclopentadiene is as a ligand (abbreviated as CpiPr) in organometallic chemistry, particularly for transition metal catalysis. A notable example is its use in rhodium(III)-catalyzed C-H activation reactions. nih.gov Research has shown that the steric and electronic properties of the cyclopentadienyl ligand are crucial for controlling the rate and selectivity of these transformations. nih.gov

Table 3: Research Findings on 1-(1-methylethyl)cyclopentadienyl (CpiPr) Ligand in Catalysis

| Research Area | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| C-H Activation / Cyclopropanation | [CpiPrRh(III)] | The use of the CpiPr ligand was crucial for achieving excellent diastereoselectivity in the formation of trans-disubstituted cyclopropanes. | nih.gov |

| Ligand Effect Studies | Systematically-perturbed CpXRh(III) complexes | Subtle variations in the cyclopentadienyl ligand structure, such as the change from unsubstituted Cp to CpiPr, have a significant impact on reactivity and selectivity. | nih.gov |

| Intermediate Synthesis | Preparation of Hinokitiol | 1-isopropylcyclopentadiene is a key intermediate in a multi-step synthesis process for producing hinokitiol. | lookchem.com |

In a comparative study of different cyclopentadienyl ligands in Rh(III) catalysis, the CpiPr ligand demonstrated a distinct ability to direct the reaction pathway. nih.gov For instance, in the reaction of N-enoxyphthalimides with diazoacetates, the [CpiPrRh(III)] catalyst selectively promoted a cyclopropanation reaction. This contrasts with other ligands, such as the bulkier Cp*tBu, which steered the reaction towards a different carboamination pathway. nih.gov This highlights how the specific properties of the isopropyl substituent on the cyclopentadiene ring can be harnessed to achieve high levels of chemo- and stereoselectivity in complex organic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C8H12 |

|---|---|

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1-propan-2-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-5,7H,6H2,1-2H3 |

InChI Key |

MWQKURVBJZAOSC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC1 |

Canonical SMILES |

CC(C)C1=CC=CC1 |

Origin of Product |

United States |

Synthesis and Isomerism of 1,3 Cyclopentadiene, 1 1 Methylethyl

General Synthetic Routes for Functionalized Cyclopentadiene (B3395910) Derivatives

The preparation of substituted cyclopentadienes can be achieved through several general synthetic pathways. These methods are designed to introduce a wide range of functional groups onto the five-membered ring system.

Alkylation Strategies for Cyclopentadiene Ring Systems

Alkylation is a fundamental strategy for the synthesis of substituted cyclopentadienes. This approach typically involves the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl (B1206354) anion, which then acts as a nucleophile to attack an alkylating agent. chemicalforums.combyjus.com The acidity of cyclopentadiene's methylene (B1212753) protons (pKa ≈ 16) allows for deprotonation by a variety of strong bases. chemicalforums.com The resulting anion is stabilized by the delocalization of the negative charge over the five-membered ring, rendering it aromatic according to Hückel's rule (4n+2 π-electrons). chemicalforums.combyjus.com

The choice of base, solvent, and alkylating agent can influence the efficiency and regioselectivity of the reaction. Common alkylating agents include alkyl halides and alcohols. For instance, the alkylation of cyclopentadiene with various aliphatic alcohols in the presence of a basic catalyst has been explored. azjm.org The use of phase transfer catalysts, such as dibenzo-18-crown-6, can facilitate the reaction between the aqueous base and the organic cyclopentadiene, leading to multiply alkylated products. acs.org However, controlling the degree of alkylation and preventing the formation of undesired isomers, particularly geminally disubstituted products, can be a significant challenge. acs.org

Zirconacyclometallation as a Precursor to Substituted Cyclopentadienes

While less common than direct alkylation, zirconacyclometallation represents an alternative pathway to functionalized cyclopentadienes. This method involves the reaction of a zirconocene (B1252598) equivalent with unsaturated organic molecules to form a five-membered zirconacycle. This intermediate can then be further reacted to introduce substituents onto the cyclopentadiene ring system. This approach offers potential for regioselective synthesis, although it involves multiple steps and the handling of organometallic reagents.

Targeted Methodologies for 1,3-Cyclopentadiene, 1-(1-methylethyl) Preparation

The synthesis of 1,3-Cyclopentadiene, 1-(1-methylethyl) specifically has been the subject of various investigations, driven by its utility as a key intermediate, for example, in the production of hinokitiol. google.com

Reaction of Cyclopentadiene Monomer with Electrophilic Halohydrocarbons

A primary method for the synthesis of isopropylcyclopentadiene involves the reaction of the cyclopentadiene monomer with an electrophilic isopropyl source, typically an isopropyl halide such as 2-bromopropane. google.comlookchem.com This reaction is carried out in the presence of a strong base to generate the nucleophilic cyclopentadienyl anion. google.com The freshly cracked cyclopentadiene monomer, obtained from the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene, is often used immediately due to its tendency to re-dimerize at room temperature. wikipedia.orgorgsyn.org

The initial product of this alkylation is the 5-isopropylcyclopentadiene isomer. google.com This isomer can then undergo a google.comprepchem.com-sigmatropic shift to yield a thermodynamic equilibrium mixture of the 1- and 2-isopropylcyclopentadiene isomers. google.comwikipedia.org For certain applications, the selective formation of the 1-isopropylcyclopentadiene isomer is crucial. google.com

The Role of Strong Bases in Cyclopentadienyl Anion Formation (e.g., Potassium Hydroxide (B78521), Cyclopentadienylmetals)

The formation of the cyclopentadienyl anion is a critical step in the synthesis of isopropylcyclopentadiene. A variety of strong bases can be employed for this deprotonation. Potassium hydroxide is a commonly used and cost-effective base for this purpose. google.com The reaction can be performed in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), which can facilitate the reaction between the solid base and the organic reactants. google.com

Alternatively, pre-formed cyclopentadienylmetal compounds, such as sodium cyclopentadienide (B1229720) or lithium cyclopentadienide, can be used. acs.orgwikipedia.org These reagents are commercially available or can be prepared by reacting cyclopentadiene with a strong base like sodium hydride or an organolithium reagent. wikipedia.org The use of these pre-formed salts can offer better control over the reaction stoichiometry and may lead to cleaner reactions. acs.org

| Base | Typical Solvent | Key Features |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Cost-effective; often used in one-pot syntheses. google.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Forms sodium cyclopentadienide for subsequent alkylation. wikipedia.org |

| Sodium Amide (NaNH2) | Liquid Ammonia (B1221849) | Allows for sequential metalation and alkylation steps. acs.org |

| Butyllithium (BuLi) | Tetrahydrofuran (THF) | Generates lithium cyclopentadienide. wikipedia.org |

Exploration of One-Step Synthetic Protocols for Isopropylcyclopentadiene

A key aspect of these syntheses is the subsequent isomerization of the initially formed 5-isopropylcyclopentadiene. google.com This isomerization to the more thermodynamically stable 1- and 2-isomers can be promoted by heating the reaction mixture. google.com The selective conversion to 1-isopropylcyclopentadiene is particularly important for certain industrial applications. google.com

| Isomer | Relative Stability | Conversion Pathway |

| 5-isopropylcyclopentadiene | Kinetically favored product | Isomerizes via a google.comprepchem.com-sigmatropic shift. google.com |

| 1-isopropylcyclopentadiene | Thermodynamically favored | Formed upon heating the initial product mixture. google.com |

| 2-isopropylcyclopentadiene | Thermodynamically favored | Also present in the equilibrium mixture. google.com |

Isomerization Pathways and Thermodynamic Considerations of 1,3-Cyclopentadiene, 1-(1-methylethyl)

The isomerization of isopropyl-substituted cyclopentadienes is a classic example of sigmatropic rearrangements, specifically nsf.govresearchgate.net-hydride shifts, which are thermally allowed and proceed suprafacially. These intramolecular processes involve the migration of a hydrogen atom across the π-system of the cyclopentadiene ring, leading to the interconversion of the positional isomers.

Formation and Rearrangement of 5-Position Isomers

In the synthesis of alkylated cyclopentadienes, the initial product is often the kinetically favored 5-substituted isomer. This is because the reaction of the cyclopentadienyl anion with an alkylating agent, such as isopropyl bromide, typically occurs at the C5 position. However, the 5-isopropyl-1,3-cyclopentadiene is the least thermodynamically stable of the three isomers.

The 5-isopropyl isomer readily undergoes a nsf.govresearchgate.net-sigmatropic hydrogen shift to yield the more stable 1- and 2-isomers. This rearrangement is a concerted, pericyclic reaction that proceeds through a six-electron, Hückel-type transition state. The driving force for this isomerization is the increased thermodynamic stability of the 1- and 2-isomers, where the double bonds are conjugated with the alkyl substituent. For the analogous 5-methyl-1,3-cyclopentadiene, the rate constant for its rearrangement to 1-methyl-1,3-cyclopentadiene at 25°C has been reported as 1.8 x 10⁻⁴ s⁻¹. nsf.gov This indicates a relatively rapid isomerization at ambient temperatures, a behavior expected to be similar for the isopropyl derivative.

Kinetics and Thermodynamics of 1-Position and 2-Position Isomer Formation

Once the 5-isopropyl isomer is formed, it enters a dynamic equilibrium with the 1- and 2-isomers through a series of nsf.govresearchgate.net-hydride shifts. The distribution of these isomers at equilibrium is dictated by their relative thermodynamic stabilities.

The interconversion between the 1- and 2-isomers also proceeds via nsf.govresearchgate.net-sigmatropic shifts. The energy barrier for these shifts determines the rate at which equilibrium is achieved. Temperature plays a crucial role in this process; higher temperatures provide the necessary activation energy to overcome these barriers, allowing the system to reach thermodynamic equilibrium more rapidly.

Below is a data table summarizing the expected relative stabilities and isomerization dynamics based on analogous systems.

| Isomer | Positional Nomenclature | Expected Relative Thermodynamic Stability | Key Isomerization Pathway |

| 5-isopropyl-1,3-cyclopentadiene | 5-(1-methylethyl)-1,3-cyclopentadiene | Least Stable (Kinetically Favored Product) | Rapid nsf.govresearchgate.net-sigmatropic shift to 1- and 2-isomers |

| 1-isopropyl-1,3-cyclopentadiene | 1-(1-methylethyl)-1,3-cyclopentadiene | Thermodynamically Stable | In equilibrium with the 2-isomer via nsf.govresearchgate.net-sigmatropic shifts |

| 2-isopropyl-1,3-cyclopentadiene | 2-(1-methylethyl)-1,3-cyclopentadiene | Most Thermodynamically Stable (by a small margin) | In equilibrium with the 1-isomer via nsf.govresearchgate.net-sigmatropic shifts |

Control Over Isomer Selectivity in Synthetic Endeavors

Achieving selectivity for a particular isomer in the synthesis of isopropylcyclopentadiene is a significant challenge due to the facile isomerization. However, by carefully controlling the reaction conditions, it is possible to influence the product distribution.

Kinetic Control: To favor the formation of the less stable 5-isopropyl isomer, the reaction would need to be carried out at low temperatures and for short durations to minimize the subsequent isomerization. However, due to the low activation energy for the rearrangement to the more stable isomers, isolating the pure 5-isomer is generally difficult.

Thermodynamic Control: Allowing the reaction mixture to reach equilibrium at a given temperature will result in a product distribution that reflects the thermodynamic stabilities of the isomers. As indicated by the methylcyclopentadiene (B1197316) analogy, this will yield a mixture predominantly composed of the 1- and 2-isomers.

Selective Synthesis of the 1-Isomer: Some synthetic methods have been developed to enhance the selectivity for the 1-isopropyl-1,3-cyclopentadiene. One approach involves the careful selection of the base and solvent system, as well as precise temperature control. For instance, it has been reported that the isomerization of the 5-position isomer to the 1-position isomer can proceed at lower temperatures, while the subsequent isomerization to the 2-position isomer requires higher temperatures. By maintaining a controlled temperature, it is possible to favor the formation of the 1-isomer and minimize the formation of the 2-isomer. This suggests that the activation energy for the 5 -> 1 isomerization is lower than that for the 1 -> 2 isomerization.

The following table outlines the general strategies for controlling isomer selectivity.

| Desired Isomer | Control Strategy | Key Reaction Conditions | Rationale |

| 5-isopropyl-1,3-cyclopentadiene | Kinetic Control | Low temperature, short reaction time | Minimize the rate of the subsequent nsf.govresearchgate.net-sigmatropic shifts to the more stable isomers. |

| Mixture of 1- and 2-isomers | Thermodynamic Control | Higher temperature, longer reaction time | Allow the system to reach equilibrium, favoring the most thermodynamically stable products. |

| 1-isopropyl-1,3-cyclopentadiene | Kinetically Controlled Isomerization | Precise temperature control after initial formation | Exploit the difference in activation energies for the 5 -> 1 and 1 -> 2 isomerization pathways. |

Chemical Reactivity and Reaction Mechanisms of 1,3 Cyclopentadiene, 1 1 Methylethyl

Diels-Alder Cycloaddition Chemistry of 1,3-Cyclopentadiene Derivatives

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. For derivatives like 1-(1-methylethyl)-1,3-cyclopentadiene, the cyclopentadienyl (B1206354) moiety serves as a highly reactive diene component, held in the requisite s-cis conformation by its cyclic structure.

In a normal electron-demand Diels-Alder reaction, the interaction is primarily controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The isopropyl group on the cyclopentadiene (B3395910) ring is an electron-donating group through induction and hyperconjugation. This electron-donating nature raises the energy of the diene's HOMO.

Consequently, the HOMO(diene)-LUMO(dienophile) energy gap is reduced, leading to a stronger orbital interaction and an accelerated reaction rate compared to unsubstituted cyclopentadiene. Therefore, 1-(1-methylethyl)-1,3-cyclopentadiene is expected to be more reactive than its parent compound in reactions with electron-poor dienophiles such as maleic anhydride (B1165640) or acrylates.

Cyclopentadiene and its derivatives are well-known to undergo spontaneous self-cycloaddition, or dimerization, at room temperature. This reaction involves one molecule of the cyclopentadiene derivative acting as the diene and a second molecule acting as the dienophile. For monosubstituted cyclopentadienes, this process can lead to a mixture of constitutional and stereoisomeric products.

1-(1-methylethyl)-1,3-cyclopentadiene readily participates in intermolecular Diels-Alder reactions with a wide array of dienophiles. Due to the electron-rich nature conferred by the isopropyl group, it reacts most efficiently with electron-deficient dienophiles.

Examples of Dienophiles:

Maleic Anhydride: A classic, highly reactive dienophile that yields a bicyclic anhydride adduct.

Aryl-Substituted Alkenes: React to form substituted bicyclic systems.

Quinones: Such as p-benzoquinone, which are effective dienophiles.

The reaction of 5-substituted cyclopentadienes with dienophiles like aryl-substituted alkenes has been studied, highlighting the formation of bicyclo[2.2.1]heptene frameworks. The presence of the alkyl group primarily influences the facial selectivity of the dienophile's approach.

A defining characteristic of the Diels-Alder reaction with cyclic dienes is the competition between endo and exo stereoisomers.

Endo Selectivity: The endo product is typically formed faster and is thus the kinetically controlled product. This preference is explained by secondary orbital interactions, where the p-orbitals of the activating group on the dienophile (e.g., the carbonyl groups of maleic anhydride) have a favorable stabilizing overlap with the developing p-orbitals at the C1 and C4 atoms of the diene in the transition state.

Exo Selectivity: The exo product is often the more thermodynamically stable isomer due to reduced steric repulsion.

The selectivity between the endo and exo products can be influenced by several factors, as summarized in the table below. Lower reaction temperatures favor the kinetically preferred endo product, while higher temperatures can allow for the equilibration to the more stable exo product via a retro-Diels-Alder reaction.

| Influencing Factor | Effect on Selectivity | Rationale |

| Temperature | Lower temperatures favor endo product; higher temperatures can favor exo. | The endo transition state is lower in energy (kinetic control), but the exo product is sterically less hindered and more stable (thermodynamic control). |

| Orbital Overlap | Favors endo product. | Secondary orbital interactions stabilize the endo transition state. |

| Solvent | Can have minor effects; polar solvents may slightly increase the endo/exo ratio. | Differential solvation of the transition states. |

| Lewis Acid Catalysis | Often increases endo selectivity. | Coordination of the Lewis acid to the dienophile can enhance secondary orbital interactions. |

For a substituted diene like 1-(1-methylethyl)-1,3-cyclopentadiene, the question of facial selectivity arises. The compound exists in equilibrium with its 2- and 5-substituted isomers through a series of-hydride shifts. Diels-Alder reactions of such systems typically proceed through the less abundant but more reactive 5-substituted isomer, 5-(1-methylethyl)-1,3-cyclopentadiene.

In this isomer, the C5 carbon is a stereocenter. The incoming dienophile can approach from the same face (syn) as the isopropyl group or from the opposite face (anti). Overwhelmingly, the reaction proceeds with anti-selectivity. The dienophile approaches from the face opposite to the bulky alkyl substituent to minimize steric hindrance, a principle known as steric approach control. Studies on the cycloadditions of various 5-alkyl-1,3-cyclopentadienes have consistently demonstrated high diastereoselectivity, favoring the anti-adduct.

The kinetics of the Diels-Alder reaction are generally only modestly influenced by the reaction solvent. This is because the reaction proceeds through a concerted, largely nonpolar transition state, meaning there is not a significant change in polarity from reactants to the transition state. However, solvent choice can still have observable effects.

Nonpolar Solvents: Reactions in solvents like hexane (B92381) or toluene (B28343) proceed at baseline rates.

Polar Aprotic Solvents: Solvents like DMF or acetonitrile (B52724) may offer slight rate accelerations.

Polar Protic Solvents: Water and alcohols can lead to more significant rate enhancements. This "hydrophobic effect" is attributed to the enforcement of reactant association and stabilization of the transition state through hydrogen bonding.

For the dimerization of substituted cyclopentadienes, studies have shown a noticeable increase in the reaction rate when moving from nonpolar to polar protic solvents, with the rate in methanol (B129727) being significantly higher than in hexane.

Pericyclic Reactions Beyond Diels-Alder

While the Diels-Alder reaction is a cornerstone of cyclopentadiene chemistry, 1-(1-methylethyl)-1,3-cyclopentadiene also participates in other significant pericyclic reactions, most notably sigmatropic rearrangements.

Investigation of Sigmatropic Rearrangements (e.g., 1,5-Sigmatropic Hydrogen Shift)

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org In the case of substituted cyclopentadienes, the rsc.orgmsu.edu-sigmatropic hydrogen shift is a particularly facile and well-documented process. libretexts.orgresearchgate.net For 1-(1-methylethyl)-1,3-cyclopentadiene, this rearrangement involves the migration of a hydrogen atom from the saturated C5 carbon to a terminal carbon of the diene system, proceeding through a concerted, suprafacial pathway involving a Hückel-topology transition state. wikipedia.orglibretexts.orgstereoelectronics.org

This thermal rearrangement occurs readily, even at room temperature for similar substituted cyclopentadienes, leading to a dynamic equilibrium mixture of its isomers. libretexts.org The continuous migration of hydrogen atoms results in the scrambling of the substituent's position on the cyclopentadiene ring. The process can be visualized as the C-H sigma bond moving across the 5-atom π-system. libretexts.org

The rsc.orgmsu.edu-sigmatropic shift for 1-(1-methylethyl)-1,3-cyclopentadiene results in the formation of two other primary isomers: 2-(1-methylethyl)-1,3-cyclopentadiene and 5-(1-methylethyl)-1,3-cyclopentadiene.

Table 1: Isomeric Products of rsc.orgmsu.edu-Sigmatropic Hydrogen Shift

| Starting Isomer | Product Isomer 1 | Product Isomer 2 |

|---|---|---|

| 1-(1-methylethyl)-1,3-cyclopentadiene | 2-(1-methylethyl)-1,3-cyclopentadiene | 5-(1-methylethyl)-1,3-cyclopentadiene |

| 2-(1-methylethyl)-1,3-cyclopentadiene | 1-(1-methylethyl)-1,3-cyclopentadiene | 5-(1-methylethyl)-1,3-cyclopentadiene |

| 5-(1-methylethyl)-1,3-cyclopentadiene | 1-(1-methylethyl)-1,3-cyclopentadiene | 2-(1-methylethyl)-1,3-cyclopentadiene |

Other Advanced Chemical Transformations

Beyond pericyclic reactions, the unique structure of 1-(1-methylethyl)-1,3-cyclopentadiene allows for a variety of other chemical transformations.

Electrophilic and Nucleophilic Reactivity of the Cyclopentadiene Ring

The reactivity of the cyclopentadiene ring is dual in nature, capable of reacting with both electrophiles and nucleophiles under appropriate conditions.

Electrophilic Reactivity : The cyclopentadiene ring, being a diene, can undergo electrophilic substitution reactions. libretexts.org The isopropyl group is an electron-donating alkyl group, which activates the ring towards electrophilic attack, making it more reactive than unsubstituted cyclopentadiene. This activating effect stabilizes the carbocation intermediate formed during the reaction. libretexts.org The attack of an electrophile (E⁺) will preferentially occur at positions that lead to the most stabilized intermediate. The electron-donating nature of the isopropyl group directs incoming electrophiles primarily to the C2 and C5 positions. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Reactivity : Simple alkenes and dienes are generally not susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups. libretexts.org However, the cyclopentadiene system possesses exceptionally acidic methylene (B1212753) protons (pKa ≈ 16). researchgate.net Deprotonation by a suitable base yields the isopropylcyclopentadienyl anion. This anion is highly stabilized by resonance, and the negative charge is delocalized over the five-membered ring, creating an aromatic system. This aromatic anion is a powerful nucleophile and readily reacts with a wide range of electrophiles.

Thermal Decomposition and Pyrolysis Pathways

The thermal behavior of 1-(1-methylethyl)-1,3-cyclopentadiene is complex. At moderate temperatures (below 150-170°C), it can undergo thermal dimerization via a Diels-Alder reaction with another molecule of itself. bme.hu

At higher temperatures, pyrolysis occurs. Studies on unsubstituted cyclopentadiene show that decomposition begins with the cleavage of a C-H bond at the methylene group, forming a cyclopentadienyl radical. rsc.org For 1-(1-methylethyl)-1,3-cyclopentadiene, the initial step is also expected to be C-H bond fission. The presence of a tertiary hydrogen on the isopropyl group provides an alternative, albeit likely less favorable, site for hydrogen abstraction compared to the allylic protons on the ring. The primary decomposition pathway likely involves the formation of the substituted cyclopentadienyl radical. rsc.orgresearchgate.net Subsequent reactions can involve ring-opening to form open-chain radicals, followed by C-C bond fission, leading to a mixture of smaller hydrocarbon products, such as acetylene (B1199291) and substituted allenes or propynes. researchgate.net

Table 2: Potential Initial Steps in Pyrolysis

| Pathway | Description | Key Intermediate |

|---|---|---|

| Primary | C-H bond fission at the methylene (C5) position | Isopropylcyclopentadienyl radical |

| Secondary | Ring-opening of the radical intermediate | Open-chain unsaturated radicals |

| Tertiary | C-C bond fission of open-chain radicals | Smaller hydrocarbons (e.g., acetylene, propyne) |

Ozonolysis Mechanisms and Alternative Reaction Channels

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. wikipedia.org The reaction of 1-(1-methylethyl)-1,3-cyclopentadiene with ozone follows the Criegee mechanism. wikipedia.orgconicet.gov.ar

[3+2] Cycloaddition : Ozone acts as a 1,3-dipole and adds to one of the double bonds of the diene to form an unstable primary ozonide (a 1,2,3-trioxolane). msu.educonicet.gov.ar

Cycloreversion : The primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.eduwikipedia.org Due to the unsymmetrical nature of the substituted diene, this fragmentation can occur in two different ways, leading to two different pairs of carbonyl/carbonyl oxide fragments.

Recombination : The carbonyl and carbonyl oxide intermediates recombine in a second [3+2] cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). conicet.gov.arlibretexts.org

For substituted cyclopentadienes, the reaction pathway can be influenced by the nature of the substituent and the solvent. rsc.org Research has shown that alternative reaction channels exist. Instead of recombination, the intermediate carbonyl oxide and enone moieties can undergo an intramolecular [3+4] cycloaddition, leading to the formation of novel bicyclic endoperoxides which contain a 1,2,4-trioxepine ring. rsc.org The choice between forming the traditional ozonide or the bicyclic endoperoxide is sensitive to both the substitution pattern on the cyclopentadiene ring and the solvent used, with protic solvents often favoring the formation of the endoperoxide. rsc.org

Organometallic Chemistry: Ligand Design and Complexation of Isopropylcyclopentadienyl

1,3-Cyclopentadiene, 1-(1-methylethyl) as a Precursor for Pentahapto (η⁵-) Ligands

1,3-Cyclopentadiene, 1-(1-methylethyl), serves as a crucial starting material for the generation of the isopropylcyclopentadienyl anion (iPrCp⁻), a versatile ligand in organometallic synthesis. The cyclopentadienyl (B1206354) ring system is aromatic upon deprotonation, leading to a planar, six-π-electron system that can coordinate to a metal center in a pentahapto (η⁵) fashion. libretexts.org In this bonding mode, all five carbon atoms of the ring are bonded to the metal, creating a highly stable "piano stool" or "metallocene" structure. libretexts.org

The generation of the isopropylcyclopentadienyl anion is typically achieved by reacting 1,3-Cyclopentadiene, 1-(1-methylethyl) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, which abstracts the acidic methine proton from the sp³-hybridized carbon of the cyclopentadiene (B3395910) ring. The resulting anionic ligand, [C₅H₄(iPr)]⁻, can then be reacted with a suitable metal halide or other metal precursor to form the desired organometallic complex. This process, known as salt metathesis, is a fundamental and widely used synthetic route in organometallic chemistry. chemrxiv.org

Impact of the Isopropyl Substituent on Ligand Characteristics

The introduction of an isopropyl group onto the cyclopentadienyl ring significantly alters the ligand's properties compared to the unsubstituted parent cyclopentadienyl ligand (Cp). These changes are broadly categorized into steric and electronic effects, which collectively influence the coordination chemistry, stability, and reactivity of the resulting metal complexes. illinois.edunih.gov

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when non-bonded atoms are forced into close proximity. wikipedia.org The isopropyl group is sterically bulkier than a simple hydrogen atom, and this increased size has profound consequences for the coordination environment of the metal center. wikipedia.orgnumberanalytics.com

The steric hindrance imparted by the isopropyl group can:

Influence Coordination Number and Geometry : The bulkiness of the ligand can prevent the coordination of additional ligands to the metal center, favoring lower coordination numbers. numberanalytics.comnih.gov It can also cause distortions in the ideal coordination geometry of the complex. numberanalytics.com

Enhance Complex Stability : By sterically shielding the metal center, the isopropyl group can protect it from decomposition pathways or unwanted reactions, thereby increasing the kinetic stability of the complex. wikipedia.org

Control Reactivity and Selectivity : Steric hindrance is often exploited to control the selectivity of chemical reactions. wikipedia.org In catalysis, the steric bulk of the iPrCp ligand can influence substrate binding and dictate the regioselectivity or stereoselectivity of a transformation. nih.gov For example, in the polymerization of propene, changing the ligand on a titanium catalyst from an unsubstituted cyclopentadienyl to a substituted one like isopropylcyclopentadienyl has been reported to alter the stereospecificity of the polymerization. thieme-connect.de

The steric demand of the isopropylcyclopentadienyl ligand is intermediate between the smaller parent Cp ligand and the significantly bulkier pentamethylcyclopentadienyl (Cp*) ligand. This allows chemists to fine-tune the steric environment around a metal for specific applications. uni-saarland.de

The isopropyl group also modifies the electronic nature of the cyclopentadienyl ligand. As an alkyl group, it is electron-donating through an inductive effect. This has several key consequences:

Increased Basicity : The electron-donating nature of the isopropyl group increases the electron density on the cyclopentadienyl ring. This makes the iPrCp⁻ anion a stronger Lewis base compared to the unsubstituted Cp⁻ anion. A more electron-rich ligand forms stronger bonds with the metal center, particularly influencing the stability of complexes with electron-deficient metals. illinois.edu

Modulation of Metal-Ligand Bonding : The increased electron donation from the iPrCp ligand to the metal center can affect the electronic structure and reactivity of the entire complex. researchgate.net For a metal in a low oxidation state, this can increase the electron density at the metal, potentially making it more susceptible to oxidation. Conversely, for a metal in a high oxidation state, the enhanced donation helps to stabilize the electron-deficient center.

Increased Lipophilicity : The presence of the hydrocarbon isopropyl group increases the ligand's and the resulting complex's lipophilicity (affinity for nonpolar solvents). This generally improves the solubility of the organometallic complexes in common organic solvents like hexane (B92381), toluene (B28343), and ethers, which is a significant practical advantage for their synthesis, purification, and application in homogeneous catalysis. ereztech.com

Synthesis of Organometallic Complexes Incorporating Isopropylcyclopentadienyl Ligands

The unique steric and electronic profile of the isopropylcyclopentadienyl ligand has led to its incorporation into a wide variety of organometallic complexes, from lanthanides to transition metals.

Lanthanide complexes bearing cyclopentadienyl-type ligands are of interest for various applications, including as precursors for the deposition of high-k dielectric thin films. americanelements.comgoogle.com Tris(isopropylcyclopentadienyl)lanthanum(III) (La(iPrCp)₃) is a notable example. ereztech.com

Synthesis is typically achieved via a salt metathesis reaction between a lanthanum(III) source, such as lanthanum(III) chloride (LaCl₃), and three equivalents of an isopropylcyclopentadienyl salt, like sodium isopropylcyclopentadienide (Na(iPrCp)) or potassium isopropylcyclopentadienide (K(iPrCp)). google.com

Reaction Scheme: LaCl₃ + 3 Na(iPrCp) → La(iPrCp)₃ + 3 NaCl

The resulting La(iPrCp)₃ complex is valued as a precursor in Atomic Layer Deposition (ALD) for creating lanthanum oxide (La₂O₃) films. google.com Its lower melting point compared to other lanthanum precursors makes it particularly suitable for this application. google.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₃₃La | ereztech.comcymitquimica.comnih.gov |

| Molecular Weight | 460.42 g/mol | cymitquimica.comnih.gov |

| CAS Number | 68959-87-5 | ereztech.com |

| Appearance | Viscous colorless liquid | cymitquimica.com |

The isopropylcyclopentadienyl ligand is widely used in transition metal chemistry to stabilize various oxidation states and to create catalysts and material precursors. thieme-connect.deereztech.comereztech.com

Molybdenum and Tungsten Complexes: Bis(isopropylcyclopentadienyl)molybdenum dihydride, Mo(iPrCp)₂H₂, and its tungsten analogue, W(iPrCp)₂H₂, are well-characterized complexes. ereztech.comsigmaaldrich.com These compounds feature the metal in a +4 oxidation state, coordinated to two iPrCp ligands and two hydride ligands. ereztech.comereztech.com They are valuable in catalysis, particularly for hydrogenation reactions, and as precursors for the deposition of metal or metal compound thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). ereztech.comereztech.complasma-ald.com For instance, W(iPrCp)₂H₂ is used to deposit tungsten layers in microelectronic devices and tungsten disulfide (WS₂) nanosheets. ereztech.complasma-ald.com

| Compound Name | Chemical Formula | Molecular Weight | CAS Number | Appearance | Source |

|---|---|---|---|---|---|

| Bis(isopropylcyclopentadienyl)molybdenum dihydride | C₁₆H₂₄Mo | 312.30 g/mol | 64561-24-6 | Green-brown liquid | ereztech.comereztech.com |

| Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride | C₁₆H₂₄W | 400.22 g/mol | 64561-25-7 | Liquid | ereztech.comsigmaaldrich.com |

Titanium Complexes: Titanium complexes containing substituted cyclopentadienyl ligands are of immense importance, particularly as catalysts for olefin polymerization (Ziegler-Natta catalysis). thieme-connect.de The synthesis of isopropylcyclopentadienyl titanium complexes often involves reacting a titanium halide, such as titanium(IV) chloride (TiCl₄), with a source of the iPrCp anion. The steric and electronic properties of the iPrCp ligand influence the activity and stereospecificity of the resulting catalyst systems. chemrxiv.orgthieme-connect.de For example, using the slightly smaller iPrPOCOP ligand compared to a bulkier tBuPOCOP ligand on titanium(IV) can lead to the formation of a dimeric complex instead of a monomeric one. chemrxiv.org The synthesis of various cyclopentadienyl titanium complexes, including those with aryloxide and sulfide (B99878) ligands, has been explored to fine-tune their reactivity. researchgate.netrsc.orgmdpi.com

Main Group Metal Complexes (e.g., Strontium)

The sterically demanding nature of isopropyl-substituted cyclopentadienyl ligands makes them effective for stabilizing complexes across the periodic table, including with main group metals. uni-saarland.deresearchgate.net The bulky isopropyl groups play a crucial role in determining the synthesis, isolation, and reactivity of the resulting metal complexes. uni-saarland.de For the alkaline earth metals, decaisopropylmetallocenes of calcium, strontium, and barium have been successfully synthesized by reacting the metals with the free pentaisopropylcyclopentadienyl radical. uni-kl.de

A notable example is Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, an organostrontium compound where the strontium atom is in the +2 oxidation state. ereztech.com In this complex, the central strontium atom is coordinated to two tri-isopropylcyclopentadienyl ligands, resulting in a structure that is both stable and reactive. ereztech.com This compound is frequently utilized as a high-purity strontium source in materials science, particularly for deposition processes like metal-organic chemical vapor deposition (MOCVD) to create strontium-based thin films for electronic applications. ereztech.com The synthesis of related bariocene complexes has also been achieved in high yields through the reaction of the pentaisopropylcyclopentadienyl radical with barium metal in liquid ammonia (B1221849) or via sonication in THF. uni-saarland.de

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₈H₄₆Sr or [(C₃H₇)₃C₅H₂]₂Sr | ereztech.comereztech.comintatrade.de |

| Molecular Weight | 470.29 g/mol | ereztech.comereztech.comstrem.com |

| Appearance | Light yellow oily liquid or semi-solid | ereztech.comereztech.comintatrade.de |

| Purity | 98-99% (by elemental analysis) | ereztech.comereztech.comintatrade.de |

| Boiling Point | 150°C @ 0.1 Torr | ereztech.comereztech.com |

| Sensitivity | Air and moisture sensitive | ereztech.comereztech.comstrem.com |

Development of Ansa- and Constrained Geometry Ligand Architectures

The isopropylcyclopentadienyl ligand is a key component in the development of advanced catalyst architectures, specifically ansa-metallocenes and constrained geometry catalysts (CGCs). wikipedia.orgwikipedia.org Ansa-metallocenes are distinguished by two cyclopentadienyl ligands linked by a bridge, such as a dimethylsilyl (-SiMe₂-) or an alkylene group. wikipedia.orgnih.gov This bridge restricts the rotation of the Cp rings and alters the geometry at the metal center, which allows for precise control over the stereochemistry during polymerization reactions. wikipedia.org

Constrained geometry catalysts represent a significant evolution of this concept, featuring a π-bonded moiety like cyclopentadienyl linked to another ligand on the same metal. wikipedia.org This linkage creates a "constrained" angle between the centroid of the Cp ring and the other ligand, which is smaller than in comparable unbridged complexes. wikipedia.org A common structural motif for CGCs is the ansa-bridged cyclopentadienyl amido complex, often involving a Group 4 metal like titanium or zirconium. wikipedia.orgnih.gov

The synthesis of these complex ligands often involves a multi-step process. google.com For example, an alkylcyclopentadiene can be deprotonated and then reacted with a species like dimethyldichlorosilane, followed by an amine (e.g., tert-butylamine) to create a cyclopentadienyl-silyl-amine proligand. google.com This precursor is then treated with a metal source, such as TiCl₄, to assemble the final constrained geometry complex. researchgate.netumass.edu These CGCs, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are highly effective for olefin polymerization, showing an enhanced ability to incorporate α-olefin comonomers compared to traditional metallocenes. wikipedia.orgnih.gov This improved performance is attributed to the more open and accessible nature of the reactive metal center. wikipedia.orgnih.gov

Structural Elucidation of Isopropylcyclopentadienyl Metal Complexes

Crystallographic Investigations of Coordination Geometries and Bonding Modes

X-ray crystallography is the definitive method for determining the precise three-dimensional structures of isopropylcyclopentadienyl metal complexes, revealing detailed information about coordination geometries and bonding. mdpi.comjocpr.com The coordination geometry describes the spatial arrangement of the ligand atoms directly bonded to the central metal atom. wikipedia.org For cyclopentadienyl complexes, this involves understanding the hapticity (η), which denotes the number of atoms in the ligand that bind to the metal. fiveable.mefiveable.me

In most isopropylcyclopentadienyl complexes, the ligand coordinates to the metal in a pentahapto (η⁵) fashion, where all five carbon atoms of the cyclopentadienyl ring bond simultaneously to the metal center, forming a stable "sandwich" or "half-sandwich" structure. fiveable.melibretexts.org This interaction is primarily a π-type bond, where the π-electron system of the cyclopentadienyl ring overlaps with the metal's d-orbitals. fiveable.mefiveable.me

Crystallographic studies provide precise bond lengths and angles that characterize these structures. For instance, in the barium analogue of the strontium complex, decaisopropylbariocene, a centrosymmetric metallocene structure was observed with a metal-to-ring distance of 275 pm. uni-kl.de In more complex constrained geometry catalysts, such as [η⁵-(5,6-dimethylcyclopenta[b]thienyl)SiMe₂(NtBu)-η¹]TiCl₂, X-ray analysis confirms the specific connectivity and strained geometry imposed by the bridging group. researchgate.net The angle between the two Cp rings in an ansa-metallocene is a critical parameter determined by crystallography; for example, the angle in Me₂Si(C₅H₄)₂TiCl₂ is 51.2°. wikipedia.org

These structural details are crucial for understanding the electronic environment of the metal center, which dictates the complex's reactivity and catalytic performance. solubilityofthings.com

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| decaisopropylbariocene | Coordination Geometry | Centrosymmetric metallocene | uni-kl.de |

| Metal-Ring Distance (Ba-Cp) | 275 pm | uni-kl.de | |

| Me₂Si(C₅H₄)₂TiCl₂ (ansa-titanocene) | Coordination Geometry | Bent metallocene | wikipedia.org |

| Cp-Ti-Cp Angle | 51.2° | wikipedia.org | |

| [η⁵-(5,6-dimethylcyclopenta[b]thienyl)SiMe₂(NtBu)-η¹]TiCl₂ | Coordination Geometry | Constrained Geometry | researchgate.net |

| Bonding Mode | η⁵-cyclopentadienyl, η¹-amido | researchgate.net |

Catalytic Applications in Advanced Synthetic Transformations and Materials Science

Catalysis in Polymerization Processes

The unique architecture of isopropylcyclopentadienyl-containing complexes makes them highly effective in various polymerization reactions. The bulky isopropyl group can influence the coordination geometry around the metal center, which in turn dictates the stereochemistry and properties of the resulting polymers.

Application of Isopropylcyclopentadienyl-Containing Complexes in Olefin Polymerization

Metallocene catalysts, which feature a transition metal sandwiched between two cyclopentadienyl-type ligands, are pivotal in modern olefin polymerization. nih.gov Complexes incorporating the isopropylcyclopentadienyl ligand are a subset of these important catalysts. The substitution on the cyclopentadienyl (B1206354) ring, such as with an isopropyl group, significantly influences the catalyst's performance in polymerizing olefins like propylene (B89431) and ethylene. nih.gov

The structure of the metallocene catalyst, including the nature of the substituents on the cyclopentadienyl rings, directly affects the microstructure, molecular weight, and molecular weight distribution of the produced polyolefins. nih.gov For instance, in propylene polymerization, the stereochemistry of the resulting polypropylene (B1209903) (e.g., isotactic, syndiotactic, or atactic) is controlled by the geometry of the catalyst. harth-research-group.orgcmu.edu Chiral ansa-metallocenes can lead to highly isotactic polypropylene, while catalysts with Cs symmetry, potentially incorporating dissimilar cyclopentadienyl groups, can produce syndiotactic polypropylene. harth-research-group.orgwhiterose.ac.uk The isopropyl group, through its steric bulk, can influence the orientation of the incoming monomer, thereby controlling the tacticity of the polymer chain.

Research has demonstrated that modifications to the ligands of metallocene catalysts, such as the introduction of alkyl groups, can modulate catalytic activity. wikipedia.org While electron-donating alkyl groups can enhance activity, significant steric hindrance may have a detrimental effect. The balance of these electronic and steric effects in isopropylcyclopentadienyl ligands is key to their utility. Supported metallocene catalysts, often on carriers like silica (B1680970) treated with methylaluminoxane (B55162) (MAO), are crucial for industrial applications, enabling their use in slurry or gas-phase reactors and influencing polymer morphology. beilstein-journals.orgmcmaster.ca

Table 1: Influence of Ligand Substitution on Olefin Polymerization

| Catalyst Feature | Influence on Polymer Properties | Research Finding | Citation |

| Ligand Substituents | Controls polymer microstructure (tacticity), molecular weight, and comonomer incorporation. | The steric and electronic nature of substituents on cyclopentadienyl rings dictates catalyst activity and polymer characteristics. | nih.govwikipedia.org |

| Catalyst Symmetry | Determines the stereochemistry of polypropylene. | Chiral C₂-symmetric catalysts typically produce isotactic polypropylene, while Cₛ-symmetric catalysts can yield syndiotactic polypropylene. | harth-research-group.orgwhiterose.ac.uk |

| Supporting on Carriers | Affects catalyst activity, polymer morphology, and industrial applicability. | Immobilization on supports like silica/MAO is a key step for creating heterogeneous catalysts suitable for industrial processes. | beilstein-journals.orgmcmaster.ca |

Role as Photoinitiators in Cationic Polymerization

Cationic polymerization is a method used to synthesize polymers from monomers with electron-rich functional groups, initiated by a cationic active species. Photoinitiators for this process are compounds that generate these cationic species upon exposure to light. arkema.com Typically, these initiators are onium salts, such as diaryliodonium or triarylsulfonium salts, which produce strong Brønsted acids upon photolysis. arkema.comresearchgate.net

A review of the scientific literature indicates that while metallocene-containing polymers have been synthesized using techniques like photoinduced RAFT polymerization, the direct application of isopropylcyclopentadienyl-containing complexes as primary photoinitiators for cationic polymerization is not a widely documented or common practice. nih.gov The primary role of these complexes is centered on their use as catalysts in coordination polymerization, rather than as initiators in cationic polymerization mechanisms.

Strategies for Block Copolymer Synthesis Utilizing Derived Complexes

Block copolymers, which consist of two or more different polymer chains linked together, are highly valued for their ability to self-assemble into ordered nanostructures. rsc.org Metallocene catalysts, including those derived from isopropylcyclopentadiene, offer powerful routes to synthesize block copolymers with polyolefin segments. nih.govcmu.edu

One primary strategy involves the synthesis of polyolefins with reactive end-groups using a metallocene-catalyzed process. This initial polymer can then act as a macroinitiator for a subsequent polymerization of a different monomer via another mechanism, such as atom transfer radical polymerization (ATRP). researchgate.net For example, a vinyl-terminated polypropylene can be functionalized to create an ATRP macroinitiator, which is then used to grow a block of a polar polymer like poly(methyl methacrylate). researchgate.net

Another approach is the sequential addition of monomers in a living polymerization process. While true living polymerization can be challenging with metallocene catalysts, certain systems exhibit "living-like" characteristics that allow for the synthesis of block copolymers by adding a second monomer after the first has been consumed. harth-research-group.org The development of metallocene catalysts capable of copolymerizing olefins with polar monomers is also an active area of research, which could provide more direct routes to functional polyolefin block copolymers. researchgate.net

Table 2: Common Strategies for Block Copolymer Synthesis with Metallocene-Derived Catalysts

| Strategy | Description | Example | Citation |

| Macroinitiator Route | A polyolefin with a reactive end-group is first synthesized using a metallocene catalyst and then used to initiate the polymerization of a second, different monomer. | Vinyl-terminated polypropylene is converted into an ATRP macroinitiator to synthesize polypropylene-b-poly(methyl methacrylate). | researchgate.net |

| Sequential Monomer Addition | In a living or "living-like" polymerization, a second monomer is added to the reactor after the first monomer has been polymerized, leading to a block structure. | Metallocene-catalyzed sequential polymerization of different olefins. | harth-research-group.orgresearchgate.net |

| Combination of Polymerization Techniques | Combining metallocene catalysis with other polymerization methods like RAFT or ROP to create diverse block copolymer architectures. | Using a metallocene-derived polymer as a macro-chain transfer agent (macro-CTA) in RAFT polymerization. | harth-research-group.orgnih.gov |

Catalysis in Complex Organic Synthesis

Beyond polymerization, isopropylcyclopentadienyl-containing complexes are valuable in homogeneous catalysis for a range of organic transformations. The ligand's structure provides a stable scaffold for the metal center, enabling high catalytic turnover and selectivity in reactions such as hydrogenations and reductions.

Homogeneous Catalysis for Hydrogenation and Reduction Reactions

Homogeneous hydrogenation, carried out with soluble transition metal complexes, is a cornerstone of synthetic chemistry. youtube.com Complexes with cyclopentadienyl-type ligands, such as those containing pentamethylcyclopentadienyl (Cp*) or isopropylcyclopentadienyl, are effective catalysts for the reduction of various unsaturated substrates. mcmaster.ca Iridium and rhodium complexes, in particular, have been extensively studied for these transformations. youtube.comwiley-vch.de

The catalytic cycle for hydrogenation often involves the oxidative addition of hydrogen to the metal center, coordination of the unsaturated substrate (e.g., an alkene or ketone), migratory insertion of the substrate into a metal-hydride bond, and finally, reductive elimination of the saturated product. youtube.com The electronic properties of the ligands are critical; electron-donating groups on the cyclopentadienyl ring can influence the reactivity of the metal center and the efficiency of the catalytic cycle. nih.gov For instance, in the transfer hydrogenation of imines, catalysts with electron-donating substituents have shown higher activity. nih.gov

These catalysts are also employed in the reduction of polar functional groups, such as carbonyls. psu.edu The mechanism can proceed via an outer-sphere process where a proton is transferred from the ligand and a hydride from the metal. The choice of metal, ligand, and reaction conditions (e.g., solvent, presence of a base) can be tuned to achieve high chemo- and stereoselectivity. mcmaster.capsu.edu

Utilization in Olefin Metathesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal carbene complexes. The most prominent and widely used catalysts for this transformation are the Grubbs catalysts, which are ruthenium-based and typically feature N-heterocyclic carbene (NHC) ligands rather than cyclopentadienyl-type ligands. wikipedia.orgresearchgate.net

While cyclopentadienyl ligands are central to many other areas of organometallic catalysis, their role in mainstream olefin metathesis is limited. The development of highly active and stable metathesis catalysts has largely focused on tuning the steric and electronic properties of phosphine (B1218219) and, more significantly, NHC ligands. nih.govnih.gov There is some indication in the literature that cyclopentadienyl-based ligands can be used in ruthenium complexes, but their application specifically as olefin metathesis catalysts is not well-established or as prevalent as the Grubbs-type systems. acs.orgcolab.ws Therefore, the utilization of isopropylcyclopentadienyl-containing complexes in olefin metathesis represents a niche or underexplored area of research compared to their established roles in polymerization and hydrogenation.

Supramolecular Catalysis of Cycloaddition Reactions (e.g., Dimerization)

Supramolecular catalysis leverages non-covalent interactions within a host-guest complex to accelerate chemical reactions, mimicking enzymatic activity. wikipedia.org The Diels-Alder reaction, a type of cycloaddition, involving the dimerization of cyclopentadiene (B3395910) is a classic example that has been shown to be significantly accelerated within the confined space of a supramolecular host. researchgate.net

While the dimerization of 1,3-Cyclopentadiene, 1-(1-methylethyl) has not been specifically detailed in the context of supramolecular catalysis, extensive research on cyclopentadiene (CPD) and methylcyclopentadiene (B1197316) (MCPD) provides a strong basis for its potential in this area. researchgate.net Studies have demonstrated that the macrocyclic host cucurbit google.comuril (CB google.com) can act as a highly efficient catalyst for the dimerization of CPD in aqueous solution, achieving a rate acceleration approaching the theoretical maximum. researchgate.netdntb.gov.ua This catalytic effect is attributed to the stabilization of the reaction's transition state within the tightly packed ternary complex inside the host's cavity. researchgate.net

The size of the macrocyclic cavity is a critical factor for catalysis. researchgate.net Research on the dimerization of methylcyclopentadiene (MCPD) within CB google.com also showed a pronounced rate acceleration and high selectivity for a specific product isomer. researchgate.net The conversion of MCPD was substantially higher in the presence of CB google.com compared to the reaction in a neat liquid or aqueous solvent. researchgate.net

| Reaction Condition | Conversion after 17 hours (%) | Reference |

|---|---|---|

| Neat Liquid | 54 | researchgate.net |

| In Water (pH 3) | 17 | researchgate.net |

| In Presence of CB google.com | ~100 (Almost Full) | researchgate.net |

Catalytic Routes to Bioactive Cyclopentanoids

The cyclopentanoid ring is a core structural motif in a wide array of bioactive natural products, including prostaglandins, certain steroids, and various antibiotics. Cyclopentadiene and its derivatives are fundamental building blocks in the synthesis of these complex molecules, primarily through cycloaddition reactions that efficiently construct the five-membered ring.

While specific catalytic routes starting from 1,3-Cyclopentadiene, 1-(1-methylethyl) to produce known bioactive cyclopentanoids are not extensively documented in readily available literature, its role as a precursor can be inferred from general synthetic strategies. The isopropyl group on the cyclopentadiene ring would be carried through the synthetic pathway, resulting in a substituted cyclopentanoid core. This substituent could be strategically employed to modulate the biological activity of the target molecule, influencing factors such as binding affinity to receptors, metabolic stability, or lipophilicity. The synthesis of complex cyclodepsipeptide natural products, for example, often involves the intricate assembly of various building blocks, including those that form heterocyclic and carbocyclic ring systems. nih.gov The development of catalytic and stereoselective methods to functionalize cyclopentadiene derivatives is crucial for the efficient total synthesis of such bioactive compounds.

Precursors for Advanced Material Deposition

In the field of materials science, organometallic compounds are widely used as precursors for the deposition of thin films and coatings. wikipedia.org Metal complexes featuring a cyclopentadienyl (Cp) ligand, or its substituted derivatives like the isopropylcyclopentadienyl ligand derived from 1,3-Cyclopentadiene, 1-(1-methylethyl), are particularly important due to their suitable volatility and thermal stability. vaporpulse.commdpi.com The substitution of the Cp ring with alkyl groups like isopropyl is a common strategy to fine-tune the physical properties of the precursor, such as its melting point, vapor pressure, and decomposition pathways, making it compatible with specific deposition techniques.

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique used to grow high-quality thin films of a wide variety of materials, including metals, oxides, and nitrides. wikipedia.org The process relies on the transport of volatile organometallic precursor molecules in the gas phase to a heated substrate, where they decompose to deposit the desired material. wikipedia.orgmdpi.com

The success of MOCVD is highly dependent on the properties of the precursor. mdpi.com Precursors containing the isopropylcyclopentadienyl ligand are designed to have sufficient vapor pressure to allow for efficient gas-phase transport at moderate temperatures. The thermal stability of the precursor is also critical; it must be stable enough to prevent premature decomposition during vaporization and transport but decompose cleanly at the substrate surface to yield a high-purity film. The isopropyl group can enhance the precursor's volatility and solubility in organic solvents, which is advantageous for certain delivery systems used in MOCVD reactors.

Utility in Atomic Layer Deposition (ALD) for Thin Film Fabrication

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for unparalleled control over film thickness and conformality at the atomic level. vaporpulse.com The method is based on sequential, self-limiting surface reactions between gaseous precursors and the substrate. vaporpulse.com The choice of precursor is crucial for a successful ALD process. researchgate.net

Complexes containing the isopropylcyclopentadienyl ligand have proven to be effective precursors for ALD. For instance, tris(isopropylcyclopentadienyl)erbium, denoted as Er(iPrCp)₃, has been successfully used for the ALD of erbium oxide (Er₂O₃) thin films. researchgate.net Similarly, heteroleptic precursors combining two isopropylcyclopentadienyl ligands with an amidinate ligand, such as RE(ⁱPrCp)₂(ⁱPr-amd) (where RE is a rare-earth element), have been employed to deposit various rare-earth oxides. researchgate.net

Studies on Er(iPrCp)₃ showed that self-limiting growth was achieved with both water and ozone as the oxygen source. researchgate.net Notably, the growth rate was significantly higher when using water compared to ozone. researchgate.net The use of such precursors enables the deposition of high-quality, uniform, and smooth films with low impurity content, which is essential for applications in microelectronics. researchgate.net

| Precursor | Oxygen Source | Growth Rate (Å/cycle) | Reference |

|---|---|---|---|

| Er(iPrCp)₃ | Ozone | Lower | researchgate.net |

| Er(iPrCp)₃ | Water | Significantly Higher (up to 3x) | researchgate.net |

Development of Specialized Coatings and High-Performance Materials

The use of precursors based on 1,3-Cyclopentadiene, 1-(1-methylethyl) in MOCVD and ALD processes directly leads to the fabrication of specialized coatings and high-performance materials. pentac.debiesterfeld.com The thin films deposited, such as the rare-earth oxides Er₂O₃, Y₂O₃, and Gd₂O₃, possess unique properties that are exploited in advanced technological applications. researchgate.netresearchgate.net

These oxide films are critical components in the semiconductor industry, where they serve as high-k dielectric materials in transistors and memory devices. researchgate.net Other materials, such as nickel oxide films grown from related cyclopentadienyl precursors, are being investigated as active materials for thin-film lithium-ion batteries. mdpi.com The properties of the final coating—including its composition, crystallinity, density, and surface roughness—are directly influenced by the precursor and the deposition conditions. mdpi.comresearchgate.net For example, Er₂O₃ films deposited by ALD using Er(iPrCp)₃ were found to be smooth and uniform, with low carbon impurity levels. researchgate.net The ability to create these high-purity, precisely controlled layers is essential for the manufacturing of high-performance electronic and energy storage devices. mdpi.comresearchgate.net

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-isopropylcyclopentadiene, primarily due to its ability to distinguish between the various isomers that readily form and interconvert. The substitution of the isopropyl group on the cyclopentadiene (B3395910) ring can lead to positional isomers, namely 1-isopropyl-1,3-cyclopentadiene and 2-isopropyl-1,3-cyclopentadiene, which exist in a thermodynamic equilibrium. google.com Furthermore, the potential for stereoisomerism in its derivatives adds another layer of complexity that can be unraveled by NMR.

Assignment of Isomer Ratios and Microstructures

The synthesis of isopropylcyclopentadiene, often achieved by reacting a cyclopentadienyl (B1206354) anion with an isopropyl halide, typically yields a mixture of isomers. google.com ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the components of this mixture. The proton and carbon environments within each isomer are unique, giving rise to distinct sets of signals in the NMR spectra.

The ratio of the 1- and 2-isomers can be determined by integrating the characteristic signals for each species in the ¹H NMR spectrum. For instance, the olefinic protons and the methine proton of the isopropyl group will have distinct chemical shifts and multiplicities for each isomer. By comparing the integration values of these non-overlapping peaks, a quantitative ratio of the isomers in a given sample can be established.

Illustrative ¹H and ¹³C NMR Data for Isopropylcyclopentadiene Isomers:

| Isomer | Proton | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

| 1-Isopropyl-1,3-cyclopentadiene | CH-CH(CH₃)₂ | ~2.9 - 3.1 | m | ~145 |

| CH=CH | ~6.0 - 6.5 | m | ~125-135 | |

| CH₂ | ~2.9 - 3.0 | m | ~40 | |

| CH(CH₃)₂ | ~2.4 - 2.6 | septet | ~28 | |

| CH(CH₃)₂ | ~1.1 - 1.2 | d | ~22 | |

| 2-Isopropyl-1,3-cyclopentadiene | CH=C(iPr)-CH | ~6.2 - 6.6 | m | ~148 (C-iPr) |

| CH=CH | ~6.0 - 6.4 | m | ~128-132 | |

| CH₂ | ~3.0 - 3.1 | m | ~42 | |

| CH(CH₃)₂ | ~2.8 - 3.0 | septet | ~26 | |

| CH(CH₃)₂ | ~1.2 - 1.3 | d | ~24 |

Note: This table is illustrative and based on general principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions.

Determination of Stereochemical Outcomes

In derivatives of 1-isopropylcyclopentadiene, particularly in organometallic "sandwich" or "half-sandwich" complexes, the cyclopentadienyl ring becomes a stereogenic center. The orientation of the isopropyl group relative to other ligands on the metal center can lead to diastereomers. NMR spectroscopy is crucial for determining the stereochemical outcome of reactions involving these species.

The formation of diastereomers results in distinct chemical environments for the nuclei, leading to separate signals in the NMR spectrum. For example, in a chiral complex, the two methyl groups of the isopropyl substituent can become diastereotopic, meaning they are no longer chemically equivalent and will exhibit separate resonances, often as two distinct doublets in the ¹H NMR spectrum. The analysis of coupling constants and through-space interactions, via techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide definitive information about the relative stereochemistry of the molecule.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

While NMR provides excellent information about the structure in solution, X-ray diffraction of single crystals is the definitive method for determining the precise three-dimensional molecular and crystal structure in the solid state. This technique is particularly valuable for the characterization of stable, crystalline derivatives of 1-isopropylcyclopentadiene, such as its metal complexes.

By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the exact position of each atom in the molecule, providing precise bond lengths, bond angles, and torsional angles. This information is critical for understanding the steric and electronic properties of the compound. For instance, in a metallocene derived from isopropylcyclopentadiene, X-ray diffraction can reveal the conformation of the isopropyl group, the tilt of the cyclopentadienyl rings, and the nature of the metal-ligand bonding.

Representative Crystallographic Data for a Substituted Metallocene:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 16.54 |

| c (Å) | 12.88 |

| β (°) | 105.2 |

| Metal-Ring Centroid (Å) | 1.75 |

| C-C (ring, avg. Å) | 1.42 |

| C-C (isopropyl, avg. Å) | 1.53 |

Note: This table presents representative data for a hypothetical metallocene complex to illustrate the type of information obtained from an X-ray diffraction study.

Mass Spectrometry for Molecular Identification and Product Mixture Analysis

Mass spectrometry is a vital analytical tool for confirming the molecular weight of 1-isopropylcyclopentadiene and its derivatives, as well as for analyzing product mixtures from chemical reactions. In this technique, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 1-isopropylcyclopentadiene (C₈H₁₂), the expected molecular ion would be at an m/z of 108. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for alkyl-substituted cyclopentadienes include the loss of the alkyl group. For 1-isopropylcyclopentadiene, a significant fragment would likely be observed at m/z 65, corresponding to the loss of the isopropyl radical (•CH(CH₃)₂). The stability of the resulting cyclopentadienyl cation contributes to the prominence of this peak. chemguide.co.uklibretexts.org

Predicted Major Fragments in the Mass Spectrum of 1-Isopropylcyclopentadiene:

| m/z | Identity | Description |

| 108 | [C₈H₁₂]⁺ | Molecular Ion (M⁺) |

| 93 | [C₇H₉]⁺ | Loss of a methyl radical (•CH₃) |

| 65 | [C₅H₅]⁺ | Loss of the isopropyl radical (•C₃H₇) |

Note: This table is predictive and based on established fragmentation patterns for similar organic molecules.

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability and Volatility of Derived Compounds

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is particularly useful for assessing the thermal stability and volatility of non-volatile derivatives of 1-isopropylcyclopentadiene, such as its organometallic complexes or polymers incorporating this ligand.

A TGA curve plots the percentage of initial mass remaining against temperature. A sharp decrease in mass indicates a decomposition or volatilization event. For an organometallic complex containing the isopropylcyclopentadienyl ligand, TGA can determine the temperature at which the ligands begin to dissociate from the metal center or at which the entire compound decomposes. researchgate.net This information is crucial for applications where the material may be subjected to high temperatures, such as in catalysis or materials science. For polymers derived from monomers containing the isopropylcyclopentadienyl moiety, TGA can reveal the polymer's degradation profile, providing insights into its thermal stability and the nature of its decomposition products. mdpi.com

Illustrative TGA Data for a Generic Organometallic Complex:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | 15% | Loss of ancillary ligands (e.g., CO) |

| 350 - 450 | 45% | Decomposition of the cyclopentadienyl ligand |

| > 450 | Formation of metal oxide residue |

Note: This table provides an illustrative example of the type of data obtained from a TGA experiment on a derived compound.

Theoretical and Computational Studies of 1,3 Cyclopentadiene, 1 1 Methylethyl

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like 1,3-Cyclopentadiene, 1-(1-methylethyl), DFT calculations would be instrumental in elucidating the mechanisms of its reactions, particularly pericyclic reactions like the Diels-Alder reaction.

Mapping of Reaction Pathways and Identification of Intermediates and Transition States

DFT calculations can map the potential energy surface of a reaction, allowing for the identification of the most likely reaction pathways. This involves locating and characterizing the geometries of reactants, products, and, crucially, any intermediates and transition states. For a Diels-Alder reaction involving 1,3-Cyclopentadiene, 1-(1-methylethyl), this would involve modeling the approach of a dienophile to the diene and calculating the energy changes along the reaction coordinate. The transition state, a high-energy point on this pathway, represents the kinetic barrier to the reaction. The presence of the bulky 1-(1-methylethyl) group would be expected to influence the geometry and energy of the transition state, potentially favoring specific stereochemical outcomes.

A hypothetical data table for a Diels-Alder reaction might look like this:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | B3LYP/6-31G | 0.0 | C1-C4 distance in diene |

| Transition State | B3LYP/6-31G | [Calculated Value] | Forming C-C bond lengths |

| Product | B3LYP/6-31G* | [Calculated Value] | Final C-C bond lengths |

Prediction of Relative Energies and Isotope Effects in Pericyclic Reactions

Furthermore, DFT can be used to predict kinetic isotope effects (KIEs). By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) at a specific position in the molecule, changes in the vibrational frequencies at the ground state and transition state can be calculated. These changes can affect the reaction rate, and the predicted KIE can provide valuable insight into the bonding changes occurring at the transition state, helping to confirm or refute a proposed mechanism.

A theoretical study could generate a table similar to this:

| Reaction Parameter | Calculated Value |

| Activation Energy (ΔE‡) | [Value] kcal/mol |

| Enthalpy of Reaction (ΔH) | [Value] kcal/mol |

| Primary Kinetic Isotope Effect (kH/kD) | [Value] |

Conformational Analysis of Transition States in Stereoselective Transformations